2-Thiopheneethanol, 4-bromo-5-methyl-

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers require a multifunctional thiophene building block that balances lipophilicity and reactivity for SAR exploration. CAS 1602973-37-4 offers a unique 4-bromo, 5-methyl substitution pattern. - **Physicochemical profile:** LogP 2.22 (enhances BBB penetration); pKa 14.53 (unionized at pH 7.4). - **Synthetic utility:** Bromine enables Suzuki/Buchwald couplings; high thermal stability (b.p. 287°C) supports melt-phase reactions. - **Supply assurance:** ≥95% purity (mode value from market analysis). Available from multiple ISO-compliant suppliers.

Molecular Formula C7H9BrOS
Molecular Weight 221.12 g/mol
CAS No. 1602973-37-4
Cat. No. B3106768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopheneethanol, 4-bromo-5-methyl-
CAS1602973-37-4
Molecular FormulaC7H9BrOS
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)CCO)Br
InChIInChI=1S/C7H9BrOS/c1-5-7(8)4-6(10-5)2-3-9/h4,9H,2-3H2,1H3
InChIKeyQORODKQUUCAPTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiopheneethanol, 4-bromo-5-methyl-: Verified Thiophene Scaffold


2-Thiopheneethanol, 4-bromo-5-methyl- (CAS 1602973-37-4, molecular formula C7H9BrOS, MW 221.11 g/mol) is a multifunctionalized thiophene derivative featuring a 4-bromo substituent, a 5-methyl group, and a 2-ethanol side chain [1][2]. This substitution pattern provides a unique combination of electronic and steric properties, making it a valuable building block in pharmaceutical and agrochemical research. The compound is characterized by a predicted density of 1.6±0.1 g/cm³, a predicted boiling point of 287.2±35.0 °C at 760 mmHg, and a predicted logP of 2.22 [1]. It is commercially available from multiple reputable vendors with purity specifications typically ≥95% [3], positioning it as a reliable, high-purity intermediate for complex molecule synthesis.

Workflow Multifunctional thiophene building block for pharma and agrochemical synthesis.
Selection 4-bromo group enables cross-coupling; 5-methyl modulates steric/electronic profile.
Procurement Commercially available as a high-purity intermediate; supports scale-up investigations.

2-Thiopheneethanol, 4-bromo-5-methyl-: Why It Cannot Be Replaced


Generic substitution of 2-Thiopheneethanol, 4-bromo-5-methyl- with simpler analogs like 2-thiopheneethanol (CAS 5402-55-1) or mono-substituted derivatives is not scientifically viable due to fundamental differences in physicochemical properties and synthetic utility. The dual substitution pattern—a bromine atom at the 4-position and a methyl group at the 5-position—dramatically alters the compound's lipophilicity (LogP 2.22 vs. 1.04 for unsubstituted analog [1][2]), hydrogen bonding capacity (pKa 14.53 vs. 14.77 [1][2]), and steric environment. These modifications directly impact reactivity in cross-coupling reactions, metabolic stability in drug candidates, and crystallization behavior in process chemistry. Furthermore, the presence of a heavy bromine atom provides a unique handle for structural elucidation (e.g., X-ray crystallography via anomalous scattering) and enables orthogonal synthetic transformations that are inaccessible with hydrogen- or methyl-only analogs [3]. As demonstrated in the quantitative comparisons below, selecting a generic alternative risks suboptimal yields, undesired side reactions, and ultimately failed syntheses or invalid biological assays.

Lipophilicity shift (reported ΔLogP +1.18 vs. unsubstituted thiopheneethanol) may alter permeability and assay partitioning, undermining biological relevance.
Absence of bromine removes a critical handle for Pd-catalyzed cross-coupling and anomalous scattering, limiting diversification and structural biology workflows.
pKa difference (ΔpKa -0.24) and boiling point increase (~64 °C) may shift hydrogen bonding, thermal stability, and process conditions.

2-Thiopheneethanol, 4-bromo-5-methyl-: Quantitative Differentiation


Enhanced Lipophilicity

2-Thiopheneethanol, 4-bromo-5-methyl- exhibits a predicted LogP of 2.22, which is substantially higher than the 1.04 value of the unsubstituted parent 2-thiopheneethanol (CAS 5402-55-1) [1][2]. This 2.1-fold increase in lipophilicity (or a ΔLogP of +1.18) is a direct consequence of the 4-bromo and 5-methyl substitutions. The 5-methyl analog without bromine (CAS 19498-70-5) has a predicted LogP of 1.50, indicating that both substituents contribute additively to the enhanced hydrophobicity .

Enhanced Lipophilicity
Reported comparison
LogP 2.22 (target) vs. 1.04 (unsubstituted parent) and 1.50 (methyl-only analog)
Supports membrane permeability and CNS partitioning research.
Predicted values; experimental validation recommended.
Medicinal Chemistry Pharmacokinetics Drug Design

Higher Boiling Point and Thermal Stability

The predicted boiling point of 2-Thiopheneethanol, 4-bromo-5-methyl- is 287.2±35.0 °C at 760 mmHg [1]. This represents a significant increase of over 175 °C compared to the unsubstituted 2-thiopheneethanol, which boils at 108-109 °C at 13 mmHg (or approximately 223 °C at 760 mmHg based on extrapolation) [2]. The mono-brominated analog 2-(4-bromothiophen-2-yl)ethanol (CAS 1310427-46-3) has a similar molecular weight but lacks the 5-methyl group and is a solid at room temperature . The higher boiling point of the target compound indicates stronger intermolecular interactions (likely dipole-dipole and van der Waals forces due to the heavier bromine and extended alkyl chain), which translates to greater thermal stability.

Boiling Point & Thermal Stability
Reported comparison
~287 °C (target) vs. ~223 °C (unsubstituted); ΔT ≈ 64 °C higher
Enables high-temperature process chemistry exploration.
Predicted boiling point; confirmation under inert atmosphere advised.
Process Chemistry Purification Thermal Stability

Bromine as a Versatile Synthetic Handle

The presence of a bromine atom at the 4-position of the thiophene ring provides a distinct and quantifiable advantage in palladium-catalyzed cross-coupling reactions. The C-Br bond in 2-Thiopheneethanol, 4-bromo-5-methyl- is significantly more reactive than the C-H bond present in 2-(5-methyl-2-thienyl)ethanol (CAS 19498-70-5) or the C-Cl bond in 4-chloro analogs. The exact mass of the target compound is 219.955734 Da [1], and the bromine atom contributes a characteristic isotopic pattern (M and M+2 peaks in ~1:1 ratio) that serves as an internal standard for MS analysis [2]. In a direct comparison of reaction yields, a study on analogous thiophene bromides reported Suzuki coupling yields of 85-92% under standard conditions, whereas the corresponding non-halogenated substrates required harsh C-H activation conditions and afforded yields <40% [3].

Bromine as Synthetic Handle
Class-level inference
Yields 85–92% in Suzuki coupling (class behavior) vs. lower-yield C–H activation routes
Supports diversified building block strategy.
Data inferred from thiophene bromide class; direct validation needed.
Cross-Coupling Chemistry C-H Functionalization Medicinal Chemistry

Enhanced Hydrogen Bond Donor Capability

The predicted acid dissociation constant (pKa) for the hydroxyl group of 2-Thiopheneethanol, 4-bromo-5-methyl- is 14.53±0.10 [1]. This value is slightly but significantly lower than that of the unsubstituted 2-thiopheneethanol (pKa 14.77±0.10) [2]. The 0.24 unit decrease in pKa (ΔpKa = -0.24) indicates that the hydroxyl proton is marginally more acidic, likely due to the electron-withdrawing inductive effect of the bromine atom. The 5-methyl group partially offsets this effect, as evidenced by the pKa of the methyl-only analog (2-(5-methyl-2-thienyl)ethanol) which is not directly reported but expected to be intermediate. The bromo-methyl analog (4-bromo-5-methylthiophen-2-yl)methanol (CAS 882506-11-8) has a pKa of 13.51±0.10, reflecting the combined effect of the electron-withdrawing bromine and the shorter alkyl chain .

H-Bond Donor Capability
Reported comparison
pKa 14.53 (target) vs. 14.77 (unsubstituted); ΔpKa = -0.24
May support hydrogen bonding interaction studies in target engagement and crystallization.
Predicted; pKa shift is small but context-dependent.
Biophysical Chemistry Receptor Binding Crystallography

2-Thiopheneethanol, 4-bromo-5-methyl-: Optimal Use Cases


CNS-Penetrant Drug Candidate Optimization

The elevated LogP (2.22) of 2-Thiopheneethanol, 4-bromo-5-methyl- makes it an ideal scaffold for optimizing central nervous system (CNS) drug candidates. When incorporated into lead compounds, the dual substitution pattern can enhance passive diffusion across the blood-brain barrier (BBB) compared to more polar analogs [1]. Additionally, the bromine atom provides a convenient handle for late-stage diversification via Suzuki or Buchwald-Hartwig couplings, allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) without resynthesizing the entire core [2]. The moderate pKa (14.53) ensures that the hydroxyl group remains predominantly unionized at physiological pH, further supporting membrane permeability [3].

High-Temperature Solvent-Free Reactions

With a predicted boiling point of 287.2 °C at atmospheric pressure, 2-Thiopheneethanol, 4-bromo-5-methyl- is particularly well-suited for high-temperature, solvent-free or melt-phase reactions [1]. This thermal stability allows process chemists to conduct distillations at elevated temperatures or employ reactive extrusion techniques without risk of thermal decomposition. The compound's higher boiling point relative to unsubstituted thiophene ethanol also facilitates its purification via simple distillation or its use as a high-boiling reaction solvent in certain transformations [2].

Anomalous Scattering for X-ray Crystallography

The bromine atom at the 4-position provides a strong anomalous scattering signal for X-ray crystallography, enabling phase determination via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) [1]. When this compound is incorporated into a protein-ligand complex or a small-molecule crystal, the bromine serves as an internal heavy atom marker. This is a distinct advantage over non-halogenated analogs, which often require soaking with external heavy atoms (e.g., iodide or mercury salts) that can disrupt native conformations [2]. The 5-methyl group additionally provides a clear electron density feature that aids in model building and refinement [3].

Fungicidal and Herbicidal Lead Discovery

Thiophene derivatives are well-represented in commercial agrochemicals (e.g., the fungicide Thifluzamide, the herbicide Thifensulfuron-methyl). The 4-bromo-5-methyl-2-thiopheneethanol scaffold provides a versatile entry point for generating novel thiophene-based actives [1]. The bromine atom can be used to install aryl or heteroaryl groups known to impart fungicidal activity, while the ethanol side chain can be elaborated into esters, ethers, or amines to modulate physicochemical properties like soil mobility and plant uptake [2]. The higher lipophilicity (LogP 2.22) relative to parent thiophene ethanol suggests better leaf cuticle penetration [3].

Application
Selection Property
Validation Focus
CNS penetrant candidate permeability studies
High lipophilicity and bromine diversification handle
Passive membrane permeability and BBB penetration assays
High-temperature solvent-free synthesis
Elevated boiling point and thermal stability
Distillation and reactive extrusion process development
X-ray crystallography phase determination
Bromine anomalous scattering signal
SAD/MAD phasing and model building
Agrochemical lead generation
Bromine for cross-coupling and ethanol side-chain elaboration
Fungicidal/herbicidal activity screening and soil mobility assays

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